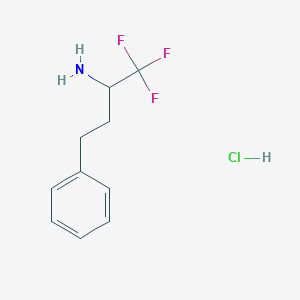

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

CAS No.: 1432681-60-1

Cat. No.: VC2882745

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432681-60-1 |

|---|---|

| Molecular Formula | C10H13ClF3N |

| Molecular Weight | 239.66 g/mol |

| IUPAC Name | 1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12F3N.ClH/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H |

| Standard InChI Key | VESQZHHAKUAZBP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC(C(F)(F)F)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CCC(C(F)(F)F)N.Cl |

Introduction

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride is a synthetic organic compound that has garnered significant attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a phenyl substituent, which enhance its lipophilicity and metabolic stability, making it an attractive candidate for various applications.

Synthesis Methods

The synthesis of 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-4-phenylbutan-2-one with ammonia or an appropriate amine under controlled conditions. The reaction may be carried out in a suitable solvent such as ethanol or methanol, with careful temperature control to ensure the desired product is obtained.

| Reagents | Solvents | Conditions |

|---|---|---|

| 1,1,1-Trifluoro-4-phenylbutan-2-one | Ethanol or Methanol | Controlled Temperature |

Chemical Reactions and Analysis

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

-

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

-

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide or sodium cyanide | Polar aprotic solvents |

Biological Activity and Potential Applications

The biological activity of 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to cross cell membranes, allowing it to modulate enzyme activities or receptor functions effectively. This modulation can lead to various biological effects depending on the specific context of use.

-

Enzyme Inhibition: It has been studied for its effects on drug-metabolizing enzymes.

-

Receptor Binding: Its structural features suggest potential interactions with various receptors involved in physiological processes.

-

Therapeutic Potential: Investigations into related compounds have shown potential anti-inflammatory and analgesic properties.

Safety and Toxicological Considerations

While specific toxicological data for 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride may be limited, related compounds have been examined for their nephrotoxic effects in animal models. Understanding these effects is crucial for assessing the safety profile of this compound.

| Hazard Statements | Precautionary Statements |

|---|---|

| Causes skin irritation | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume